Methyl 2,5-dibromobenzoate

Beschreibung

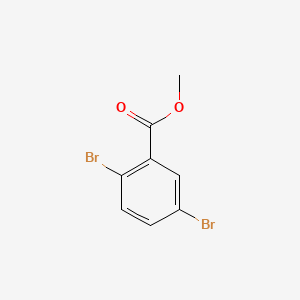

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCUIRIGTNHLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339206 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-43-8 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,5-dibromobenzoate from 2,5-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 2,5-dibromobenzoate from 2,5-dibromobenzoic acid via Fischer esterification. This process is a fundamental organic transformation crucial for the preparation of various intermediates in pharmaceutical and materials science research. This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. The presence of two bromine atoms on the benzene ring offers versatile handles for further chemical modifications, such as cross-coupling reactions. The conversion of 2,5-dibromobenzoic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This guide focuses on a robust and reproducible method for this synthesis.

Reaction and Mechanism

The synthesis of this compound is achieved by the Fischer esterification of 2,5-dibromobenzoic acid with methanol, catalyzed by a strong acid, typically concentrated sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is commonly used.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in this synthesis.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | White to off-white crystalline powder | 155-158 |

| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 |

Table 2: Properties of Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₆Br₂O₂ | 293.94 | White to light yellow solid | 48-51[2] | ~291[1] |

Table 3: Reaction Parameters

| Parameter | Value |

| Molar Ratio (2,5-dibromobenzoic acid : Methanol) | 1 : Excess |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | Overnight[2] |

| Theoretical Yield | Dependent on starting material quantity |

| Reported Actual Yield | ~91% (based on a similar reaction) |

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

2,5-Dibromobenzoic acid (0.90 mol, 250 g)[2]

-

Methanol (2 L)[2]

-

Concentrated Sulfuric Acid (0.19 mol, 18.4 g)[2]

-

Deionized Water

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Dichloromethane or Ether (for extraction)

Equipment:

-

2L Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 2L round-bottom flask, add 2,5-dibromobenzoic acid (250 g, 0.90 mol) and methanol (2L).[2]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (18.4 g, 0.19 mol) to the mixture.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux overnight.[2]

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution as a yellow solid.[2]

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting material and soluble impurities.[2]

-

Drying: Dry the solid under vacuum to obtain the crude this compound. A yield of approximately 203.6 g has been reported for this step.[2]

-

Work-up (for dissolved product): If a significant amount of product remains in the filtrate, it can be recovered. Transfer the filtrate to a separatory funnel. Add deionized water and an extraction solvent like dichloromethane or ether.

-

Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the organic layer.

-

Neutralization: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or a mixture of ethanol and water, to yield a white to light yellow crystalline solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

References

Physical and chemical properties of Methyl 2,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,5-dibromobenzoate, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical relationships in its chemical transformations.

Physical and Chemical Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆Br₂O₂.[1] It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The physical and chemical properties of this compound are summarized in the table below. There are some discrepancies in the reported physical state and melting/boiling points in the literature, which may be attributed to variations in purity and experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [2] |

| Appearance | White to orange to green powder to crystal or colorless to light yellow liquid | [1][2] |

| Melting Point | 48-51 °C (lit.) or approx. -16°C | [1][2] |

| Boiling Point | 291.3±20.0 °C (Predicted) or approx. 269°C | [1][2] |

| Density | 1.840±0.06 g/cm³ (Predicted) or approx. 1.97 g/cm³ (20°C) | [1][2] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents such as ethanol, n-hexane, and dimethylformamide. | [1][2] |

| CAS Number | 57381-43-8 | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| O-CH ₃ | ~3.9 | Singlet |

| Ar-H | 7.5 - 8.0 | Multiplet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C =O | ~165 |

| Ar-C -Br | 115 - 125 |

| Ar-C -H | 130 - 135 |

| Ar-C -COOCH₃ | ~130 |

| O-C H₃ | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1200 - 1300 |

| C-Br | 500 - 600 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be a key feature, with characteristic M, M+2, and M+4 peaks.

| Fragment | m/z |

| [M]⁺ | 292, 294, 296 |

| [M - OCH₃]⁺ | 261, 263, 265 |

| [M - COOCH₃]⁺ | 233, 235, 237 |

| [C₆H₃Br₂]⁺ | 233, 235, 237 |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 2,5-dibromobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

-

2,5-dibromobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.[2]

Chemical Reactivity and Transformations

This compound is a valuable substrate for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] this compound can undergo selective or double Suzuki coupling to introduce aryl or vinyl substituents.

Caption: Suzuki coupling of this compound.

General Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound, the boronic acid derivative (1.1-1.5 equivalents per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[5]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction can be used to introduce alkenyl groups onto the aromatic ring of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to Methyl 2,5-dibromobenzoate (CAS 57381-43-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 57381-43-8, identified as Methyl 2,5-dibromobenzoate. The document details its physicochemical properties, experimental protocols for its synthesis, and its current understanding in scientific literature.

Compound Identification and Overview

This compound is an aromatic ester that serves as a valuable building block in organic synthesis.[1][2] Its structure features a benzene ring substituted with two bromine atoms and a methyl ester group. This arrangement makes it a useful intermediate for creating more complex molecules, including functional poly(p-phenylene)s through Ni(0)-catalyzed polymerization.[1][2]

Synonyms: 2,5-Dibromobenzoic Acid Methyl Ester[1][3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 57381-43-8 | [1][2][3][5][6] |

| Molecular Formula | C8H6Br2O2 | [1][5][6] |

| Molecular Weight | 293.94 g/mol | [1][2][5][6][7] |

| Melting Point | 48-51 °C (lit.) | [1][2][5] |

| Boiling Point | 291.3 ± 20.0 °C (Predicted) | [1][5] |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Appearance | White to Orange to Green powder to crystal | [1][3] |

| Solubility | Slightly soluble in water | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][5] |

| Purity | >98.0% (GC) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

The compound can be synthesized via the esterification of 2,5-dibromobenzoic acid with methanol.[1][2]

Materials:

-

2,5-dibromobenzoic acid (250 g, 0.90 mol)

-

Methanol (2 L)

-

Concentrated sulfuric acid (18.4 g, 0.19 mol)

-

2L round-bottom flask

Procedure:

-

Add the 2,5-dibromobenzoic acid and concentrated sulfuric acid to the methanol in the 2L round-bottom flask.[1]

-

Heat the reaction mixture to reflux and maintain it overnight.[1]

-

Cool the mixture to room temperature, allowing a precipitate to form.[1]

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with cold methanol.

-

Dry the product under a vacuum to yield this compound as a yellow solid.[1]

Purity Analysis by Gas Chromatography (GC): Purity is typically determined using gas chromatography. A standard protocol would involve dissolving a small sample of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and injecting it into a GC system equipped with a flame ionization detector (FID). The resulting chromatogram would show a major peak corresponding to this compound, with the purity calculated based on the relative peak area. Commercial suppliers report a purity of over 98.0% using this method.[3]

Structural Confirmation by Nuclear Magnetic Resonance (NMR): The chemical structure is confirmed using NMR spectroscopy.[3] A typical procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl3) and acquiring 1H and 13C NMR spectra. The expected signals in the 1H NMR spectrum would correspond to the aromatic protons and the methyl ester protons, with chemical shifts and coupling patterns consistent with the 2,5-disubstituted pattern.

Biological Activity and Applications

Currently, there is limited information in the public domain regarding the specific biological activities or signaling pathway interactions of this compound. One study notes its use in examining stereoselective binding to protrusions from rat brain capillary endothelial cells, though further details are not provided.[8]

The primary application of this compound is as a chemical intermediate in the synthesis of other molecules. For example, it is a precursor for producing methyl 2,5-dicyanobenzoate.[1] It is also utilized in materials science for the synthesis of soluble polyphenylenes through nickel-catalyzed polymerization.[1][2]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound and its subsequent conversion.

Caption: Synthesis workflow for this compound and its subsequent cyanation.

Safety Information

This compound is associated with several hazard classifications. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[9][10]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1][2][3][10]

References

- 1. This compound | 57381-43-8 [chemicalbook.com]

- 2. 2,5-二溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 57381-43-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 57381-43-8 | CAS DataBase [m.chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. 57381-43-8 this compound AKSci 8444AB [aksci.com]

- 8. Organic Halides | CymitQuimica [cymitquimica.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound, 25G | Labscoop [labscoop.com]

An In-depth Technical Guide to Methyl 2,5-dibromobenzoate: A Key Building Block for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Methyl 2,5-dibromobenzoate, a crucial building block for researchers, scientists, and professionals in drug development. This document details its chemical characteristics, experimental protocols for its synthesis, and its role in the creation of novel compounds.

Molecular Structure and Chemical Formula

This compound is an aromatic ester characterized by a benzene ring substituted with two bromine atoms at positions 2 and 5, and a methyl ester group at position 1.

Molecular Formula: C₈H₆Br₂O₂

Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 57381-43-8 | [1][2] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 48-51 °C (lit.) | [1] |

| Boiling Point | 291.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, n-hexane, and dimethylformamide. | [1] |

Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 6 (adjacent to the ester) would likely be a doublet. The proton at position 3 would be a doublet of doublets, and the proton at position 4 would also be a doublet of doublets, with coupling constants typical for ortho and meta coupling.

-

Methyl Protons: The three protons of the methyl ester group would appear as a singlet, likely in the region of δ 3.8-4.0 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 165-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine atoms would be shifted downfield.

-

Methyl Carbon: The carbon of the methyl group is expected to appear around δ 52 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band is expected around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ is anticipated for the C-O single bond of the ester.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are expected for the aromatic C-H bonds.

-

C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, would indicate the presence of carbon-bromine bonds.

2.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms, with major peaks at m/z 292, 294, and 296.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 261, 263, and 265, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 233, 235, and 237.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of 2,5-dibromobenzoic acid with methanol, using a strong acid as a catalyst.

Procedure:

-

To a solution of 2,5-dibromobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete esterification.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted acid and catalyst.

-

Dry the purified product under vacuum.

Applications in Drug Development and Research

This compound is a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The two bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

The strategic placement of the bromine atoms allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents at these positions, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility lies in the early stages of drug discovery as a versatile starting material for creating novel chemical entities with potential therapeutic applications.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a tightly sealed container in a dry, cool place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and researchers. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to Methyl 2,5-dibromobenzoate: Safety, Handling, and Experimental Protocols

This guide provides comprehensive safety data, handling precautions, and experimental protocols for Methyl 2,5-dibromobenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an aromatic ester utilized as an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [2][3] |

| Molecular Weight | 293.94 g/mol | [2][3] |

| CAS Number | 57381-43-8 | [3][4] |

| Appearance | Colorless to light yellow liquid or solid | [2][5] |

| Melting Point | 48-51 °C (lit.) | [1][5] |

| Boiling Point | ~269 °C to 291.3 °C (Predicted) | [5] |

| Density | ~1.840 to 1.97 g/cm³ | [5] |

| Flash Point | >230°F (>110°C) | [5] |

| Solubility | Slightly soluble in water.[1][5] Soluble in organic solvents like ethanol, n-hexane, and dimethylformamide.[5] | [1][5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[6] Adherence to safety guidelines is critical to minimize risk.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[4][7] |

| Specific target organ toxicity, single exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[4][7] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P264 | Wash skin and hands thoroughly after handling.[4][7] |

| P271 | Use only outdoors or in a well-ventilated area.[7][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2][8] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][8] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][8] |

| P405 | Store locked up.[4] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols and Handling

General Handling and Storage Workflow

Proper handling and storage are paramount to ensure laboratory safety. This involves a systematic workflow from receiving the chemical to its final disposal.

Caption: General workflow for safe handling and storage of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection : Handle with chemical-resistant gloves. Wear a lab coat or other suitable protective clothing.[5][6]

-

Respiratory Protection : Use only in a well-ventilated area, such as a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[2][4]

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors or dust. Collect the spilled material using a liquid-absorbent material and place it in a sealed container for disposal. Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, water spray, or carbon dioxide.

-

Specific Hazards : Combustible material. Thermal decomposition can release irritating gases and vapors.[2] Vapors may form explosive mixtures with air upon intense heating.

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram outlines the initial steps.

References

- 1. This compound | 57381-43-8 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of Methyl 2,5-dibromobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Introduction to Methyl 2,5-dibromobenzoate

This compound is an aromatic ester with the chemical formula C₈H₆Br₂O₂. It serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for reaction design, purification processes, and formulation development.

Physical Properties:

| Property | Value | Reference |

| CAS Number | 57381-43-8 | |

| Molecular Weight | 293.94 g/mol | |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 48-51 °C (lit.) | [2] |

| Boiling Point | 291.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.840 ± 0.06 g/cm³ (Predicted) | [2] |

Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents. However, qualitative descriptions of its solubility have been reported.

Qualitative Solubility of this compound:

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble | [2] |

| Ethanol | Easily soluble | [1] |

| n-Hexane | Easily soluble | [1] |

| Dimethylformamide (DMF) | Easily soluble | [1] |

Experimental Protocols

Given the absence of published quantitative data, this section provides a detailed, generalized methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted isothermal shake-flask method, which is considered the "gold standard" for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be established by preliminary experiments, where the concentration of the solute in the liquid phase is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately filter the sample using a syringe filter that has been pre-warmed to the experimental temperature. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the concentration determined by HPLC and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Methyl 2,5-dibromobenzoate, a key intermediate in organic synthesis. This document collates available data, presents detailed experimental protocols for property determination, and outlines a standard synthesis procedure. The information herein is intended to support research and development activities where this compound is utilized.

Core Physicochemical Data

This compound is an aromatic ester with the chemical formula C₈H₆Br₂O₂.[1] Accurate data on its physical properties, such as melting and boiling points, are crucial for its application in synthesis and for the purification of its products. There is a notable discrepancy in the reported melting point of this compound in available literature, which is detailed in the table below. The majority of sources indicate that it is a solid at room temperature.

| Property | Value | Source |

| Melting Point | 48-51 °C | [1] |

| ~ -16 °C | [1] | |

| Boiling Point | ~ 269 °C | [1] |

| 291.3 ± 20.0 °C (Predicted) | [2] | |

| Physical Form | White to orange to green powder or crystal | [1] |

| Colorless to light yellow liquid | [1] |

Experimental Protocols

Precise determination of the melting and boiling points is fundamental in characterizing this compound. The following sections provide detailed methodologies for its synthesis and the experimental determination of these key physical constants.

Synthesis of this compound

A common and effective method for the preparation of this compound is through the esterification of 2,5-dibromobenzoic acid with methanol, utilizing an acid catalyst.

Materials:

-

2,5-dibromobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

A solution of 2,5-dibromobenzoic acid in methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature overnight.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The collected solid is washed with cold methanol to remove impurities.

-

The purified product is then dried under vacuum to yield this compound.

Caption: Synthesis Workflow of this compound.

Melting Point Determination using a Mel-Temp Apparatus

The melting point of a solid compound can be accurately determined using a Mel-Temp apparatus.[3][4][5][6]

Materials:

-

This compound sample

-

Capillary tubes

-

Mel-Temp apparatus

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C per minute) can be used to determine an approximate melting range.

-

For a more precise measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Caption: Melting Point Determination Workflow.

Boiling Point Determination using a Thiele Tube

The Thiele tube method is a convenient technique for determining the boiling point of a liquid sample.[7][8][9][10][11]

Materials:

-

This compound sample (if in liquid form)

-

Thiele tube filled with mineral oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount of the liquid sample to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

Observe the capillary tube. As the sample heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Caption: Boiling Point Determination with Thiele Tube.

References

- 1. chembk.com [chembk.com]

- 2. 57381-43-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. nsmn1.uh.edu [nsmn1.uh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chymist.com [chymist.com]

- 10. timstar.co.uk [timstar.co.uk]

- 11. uomus.edu.iq [uomus.edu.iq]

Spectroscopic and Synthetic Profile of Methyl 2,5-dibromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 2,5-dibromobenzoate. Due to the absence of publicly available experimental spectra in searched databases, this document focuses on predicted spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | Ar-H |

| ~7.5 - 7.7 | dd | Ar-H |

| ~7.3 - 7.5 | d | Ar-H |

| ~3.9 | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~122 | Ar-C (C-Br) |

| ~120 | Ar-C (C-Br) |

| ~53 | -OCH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2960 - 2850 | C-H Stretch (Methyl) |

| 1730 - 1715 | C=O Stretch (Ester) |

| 1250 - 1200 | C-O Stretch (Ester) |

| Below 800 | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Interpretation |

| 292/294/296 | [M]⁺ (Molecular ion with bromine isotopes) |

| 261/263/265 | [M - OCH₃]⁺ |

| 233/235/237 | [M - COOCH₃]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 2,5-dibromobenzoic acid.

Materials:

-

2,5-dibromobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

A solution of 2,5-dibromobenzoic acid in excess methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is cautiously added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Spectroscopic Analysis

Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters: 16 scans, 1-second relaxation delay.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters: 1024 scans, 2-second relaxation delay, proton decoupled.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with ATR attachment

-

Parameters: 16 scans, 4 cm⁻¹ resolution, spectral range of 4000-400 cm⁻¹.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 10 µg/mL).

Data Acquisition:

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Parameters: Ionization energy of 70 eV, mass range of m/z 50-500.

Experimental Workflow Visualization

The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates this process for this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

A Technical Guide to Methyl 2,5-dibromobenzoate for Researchers and Drug Development Professionals

Introduction: Methyl 2,5-dibromobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its two bromine substituents, positioned at the 2- and 5-positions of the benzene ring, offer distinct reactivity profiles, making it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The differential reactivity of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of bioactive compounds.

Commercial Availability and Physicochemical Properties

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. This compound is readily available from several commercial suppliers. The following tables summarize the key information for procurement and the fundamental physicochemical properties of the compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| TCI America | D2673 | >98.0% (GC) | 5 g, 25 g | $45.00 (5 g), $141.00 (25 g)[1] |

| CP Lab Safety | TCI-D2673-25G | Not Specified | 25 g | Contact for pricing[2] |

| Not Specified | min 98% (GC) | 100 g | $275.47[1] | |

| Fisher Scientific | D26735G, D267325G | 98.0+% | 5 g, 25 g | Contact for pricing[3] |

| Sigma-Aldrich | 532894 | 99% | 25 g | Discontinued |

| Labscoop | D2673 | >98.0% (GC) | 25 g | Contact for pricing[4] |

| AMI Scientific | TCI D2673-5G | Analytical reagent | 5 g | Contact for pricing[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 57381-43-8[2] |

| Molecular Formula | C₈H₆Br₂O₂[1] |

| Molecular Weight | 293.94 g/mol [1] |

| Appearance | White to orange to green powder to crystal[4] |

| Melting Point | 48-51 °C (lit.) |

| Boiling Point | 291.3 ± 20.0 °C (Predicted) |

| Purity | Typically >98% (GC)[1][4] |

Applications in Drug Discovery and Development

The utility of this compound in drug discovery lies in its capacity to serve as a scaffold for generating libraries of compounds for screening and as a key intermediate in the synthesis of targeted therapeutic agents. The two bromine atoms can be sequentially or simultaneously replaced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

A notable application of this building block is in the synthesis of inhibitors for enzymes implicated in disease, such as Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[6][7][8][9][10]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key reactions involving this compound. These are intended as a starting point and may require optimization for specific substrates and desired products.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, this reaction can be performed selectively at one of the bromine positions or as a double coupling.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for double-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[11][12][13][14]

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This is particularly useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Reaction Workflow:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add this compound and the amine.

-

Seal the vessel and add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

The filtrate can be washed with water and brine, dried over an anhydrous salt, and concentrated.

-

The crude product is then purified by column chromatography.[15][16][17][18][19]

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in organic synthesis and drug development. Its di-brominated structure allows for diverse and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The provided data on suppliers and physicochemical properties, along with the detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, offer a solid foundation for the utilization of this compound in the synthesis of novel bioactive molecules. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound, 25G | Labscoop [labscoop.com]

- 5. amiscientific.com [amiscientific.com]

- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibitors of LSD1 and spermine oxidase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. benchchem.com [benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

Methyl 2,5-dibromobenzoate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromobenzoate is a halogenated aromatic ester that serves as a valuable and versatile intermediate in organic synthesis.[1] Its chemical structure, featuring two bromine atoms at the 2 and 5 positions on the benzene ring and a methyl ester group, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in cross-coupling reactions for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₂O₂ | [2] |

| Molecular Weight | 293.94 g/mol | [2] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 48-51 °C (lit.) | [1] |

| Boiling Point | ~269 °C | [1] |

| Density | ~1.97 g/cm³ (at 20°C) | [1] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, n-hexane, and dimethylformamide. | [1] |

| CAS Number | 57381-43-8 | [2][3][4] |

Applications in Organic Synthesis

The presence of two bromine atoms makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent scaffolds in many biologically active molecules.[5] this compound can undergo selective mono- or di-arylation, providing access to a diverse range of substituted biphenyls and terphenyls.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | Methyl 4-bromobenzoate | 4-Formylphenylboronic acid | Pd(PPh₃)₂Cl₂ (2.3) | Na₂CO₃ | DME/H₂O | 82 | 12 | 75 |

| 3 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-85 |

Note: The data in this table is representative of Suzuki-Miyaura reactions with similar substrates and is intended to provide a general guideline. Actual yields with this compound may vary.

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0-4.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Water (if using a biphasic system)

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the organic layer. If not, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization:

The structure of the synthesized biphenyl derivative can be confirmed by standard spectroscopic methods:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[6][7] this compound can be coupled with various terminal alkynes to introduce acetylenic moieties, which can be further functionalized.

The following is a general protocol for a copper-free Sonogashira coupling that can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI) (optional, as co-catalyst, 1-5 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and CuI if used).

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Materials Science

This compound can serve as a monomer in the synthesis of soluble polyphenylenes through Ni(0)-catalyzed polymerization. Polyphenylenes are a class of conducting polymers with interesting optical and electronic properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and sensors. The polymerization of dihaloaromatic compounds is a common method for their synthesis.

Applications in Drug Discovery and Agrochemicals

The core phenyl ring of this compound can be elaborated through cross-coupling and other functional group transformations to generate libraries of compounds for biological screening. The resulting substituted benzoates and their derivatives can be evaluated for a wide range of biological activities, including as potential kinase inhibitors, antimicrobial agents, or herbicides.[1] The ability to systematically modify the substitution pattern on the aromatic ring is crucial for structure-activity relationship (SAR) studies, a key process in drug and pesticide development.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides efficient routes to a wide array of complex organic molecules. These molecules have potential applications in the development of new pharmaceuticals, agrochemicals, and advanced materials. The detailed experimental protocols and reaction schemes presented in this guide are intended to assist researchers in leveraging the full potential of this important chemical intermediate in their synthetic endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 25G | Labscoop [labscoop.com]

- 4. calpaclab.com [calpaclab.com]

- 5. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 2,5-dibromobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 2,5-dibromobenzoate is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at electronically and sterically distinct positions on the benzene ring allows for selective functionalization, making it a powerful tool in the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds, is particularly effective with this substrate.[1]

The key feature of using this compound in Suzuki-Miyaura reactions is the potential for regioselective monocoupling. The bromine atom at the 5-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the sterically hindered bromine atom at the 2-position, which is ortho to the methyl ester group. This difference in reactivity allows for the selective synthesis of methyl 5-aryl-2-bromobenzoates. These products can then undergo a second, different cross-coupling reaction at the 2-position, enabling the controlled, stepwise synthesis of unsymmetrical biaryl compounds. This regioselectivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise control over the substitution pattern is essential.

Factors influencing the regioselectivity include the choice of palladium catalyst, ligand, base, and solvent system. Bulky phosphine ligands can enhance the selectivity for the less hindered 5-position. Careful optimization of these parameters is critical to achieve high yields and selectivity for the desired mono-arylated product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the regioselective Suzuki-Miyaura monocoupling of this compound with various arylboronic acids.

Table 1: Optimization of Reaction Conditions for the Monocoupling of this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |

| 2 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | Good |

| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | DMF | 110 | 6 | High |

| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |

Table 2: Substrate Scope for the Regioselective Monocoupling of this compound with Various Arylboronic Acids

Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.1 mmol), Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (5:1), 100 °C, 12 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-bromo-5-phenylbenzoate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 2-bromo-5-(4-methoxyphenyl)benzoate | 92 |

| 3 | 4-Chlorophenylboronic acid | Methyl 2-bromo-5-(4-chlorophenyl)benzoate | 88 |

| 4 | 3-Tolylboronic acid | Methyl 2-bromo-5-(m-tolyl)benzoate | 83 |

| 5 | 2-Naphthylboronic acid | Methyl 2-bromo-5-(naphthalen-2-yl)benzoate | 78 |

| 6 | Thiophen-3-ylboronic acid | Methyl 2-bromo-5-(thiophen-3-yl)benzoate | 75 |

Experimental Protocols

Representative Protocol for the Regioselective Suzuki-Miyaura Monocoupling of this compound with 4-Methoxyphenylboronic Acid:

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Schlenk flask and standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and wash it with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-bromo-5-(4-methoxyphenyl)benzoate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a regioselective Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using Methyl 2,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methyl 2,5-dibromobenzoate in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block offers two distinct reactive sites, allowing for selective mono- or di-functionalization, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is an aromatic ester containing two bromine atoms at positions that exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is sterically hindered by the adjacent methyl ester group, while the bromine at the 5-position is more accessible. This difference in steric hindrance and electronic environment allows for selective mono-functionalization at the 5-position under carefully controlled conditions. Subsequent reaction at the 2-position can then be achieved, providing a pathway to dissymmetrically substituted benzene rings.

This document details protocols for key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Cyanation, and Carbonylation reactions.

Key Considerations for Selective Reactions

Achieving selective mono-arylation or di-arylation of this compound is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Research on similar dihalobenzoates has shown that the reaction site can be influenced by the catalytic system. For instance, in some cases, one palladium/ligand combination may favor reaction at the less sterically hindered position, while a different system could promote reaction at the more hindered site.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction can be controlled to achieve either mono- or di-arylation.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Methyl 5-bromo-2-phenylbenzoate | 75 |

| 2 | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Methyl 5-bromo-2-(4-methoxyphenyl)benzoate | 82 |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Methyl 2,5-diphenylbenzoate | 63 |

Note: The data in this table is representative and based on established protocols for similar substrates, such as 2,5-dibromo-3-methylthiophene, and may require optimization for this compound.

Experimental Protocol: Mono-Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the selective mono-arylation of a similar dibromo-heterocycle.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | Methyl 5-bromo-2-(phenylethynyl)benzoate | 78 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (2) | Toluene | 70 | 8 | Methyl 5-bromo-2-((trimethylsilyl)ethynyl)benzoate | 85 |